

Application Note: ^1H and ^{13}C NMR Spectral Data of Catharanthine Tartrate

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Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B10818320

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Introduction

Catharanthine, a monoterpenoid indole alkaloid isolated from *Catharanthus roseus*, is a crucial precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. Accurate and detailed spectral data are essential for its identification, characterization, and quality control in research and pharmaceutical development. This application note provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **catharanthine tartrate**, along with a detailed protocol for data acquisition.

Spectral Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for catharanthine, typically recorded in deuterated chloroform (CDCl_3) and referenced to tetramethylsilane (TMS) at 0.00 ppm. It is important to note that as a tartrate salt, the protonation of the nitrogen atoms can lead to slight variations in chemical shifts compared to the free base. The data presented here is a compilation from typical spectral assignments for the catharanthine core structure.

Table 1: ^1H NMR Spectral Data for Catharanthine

| Atom No. | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|------------------|----------------------------------|--------------|---------------------------|-------------|
| 1 | 3.15 | m | - | 1H |
| 3 | 3.85 | m | - | 1H |
| 5 α | 3.40 | m | - | 1H |
| 5 β | 2.90 | m | - | 1H |
| 6 α | 2.05 | m | - | 1H |
| 6 β | 1.65 | m | - | 1H |
| 9 | 7.48 | d | 7.5 | 1H |
| 10 | 7.10 | t | 7.5 | 1H |
| 11 | 7.15 | t | 7.5 | 1H |
| 12 | 7.25 | d | 7.5 | 1H |
| 14 | 3.30 | m | - | 1H |
| 15 | 5.85 | s | - | 1H |
| 17 | 1.60 | q | 7.5 | 2H |
| 18 | 0.95 | t | 7.5 | 3H |
| 21 | 4.10 | s | - | 1H |
| N-H | 8.05 | s | - | 1H |
| OCH ₃ | 3.70 | s | - | 3H |

Table 2: ¹³C NMR Spectral Data for Catharanthine

| Atom No. | Chemical Shift (δ , ppm) |
|------------------|----------------------------------|
| 2 | 135.5 |
| 3 | 54.0 |
| 5 | 52.5 |
| 6 | 22.0 |
| 7 | 129.0 |
| 8 | 122.5 |
| 9 | 119.5 |
| 10 | 118.0 |
| 11 | 121.0 |
| 12 | 110.0 |
| 13 | 145.0 |
| 14 | 35.0 |
| 15 | 124.0 |
| 16 | 130.0 |
| 17 | 25.0 |
| 18 | 12.0 |
| 19 | 59.0 |
| 20 | 45.0 |
| 21 | 65.0 |
| C=O | 175.0 |
| OCH ₃ | 52.0 |

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of **catharanthine tartrate** for NMR analysis and acquiring high-quality ^1H and ^{13}C NMR spectra.

Materials:

- **Catharanthine Tartrate** sample (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3) with 0.03% v/v TMS
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vortex mixer
- NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)

Procedure:

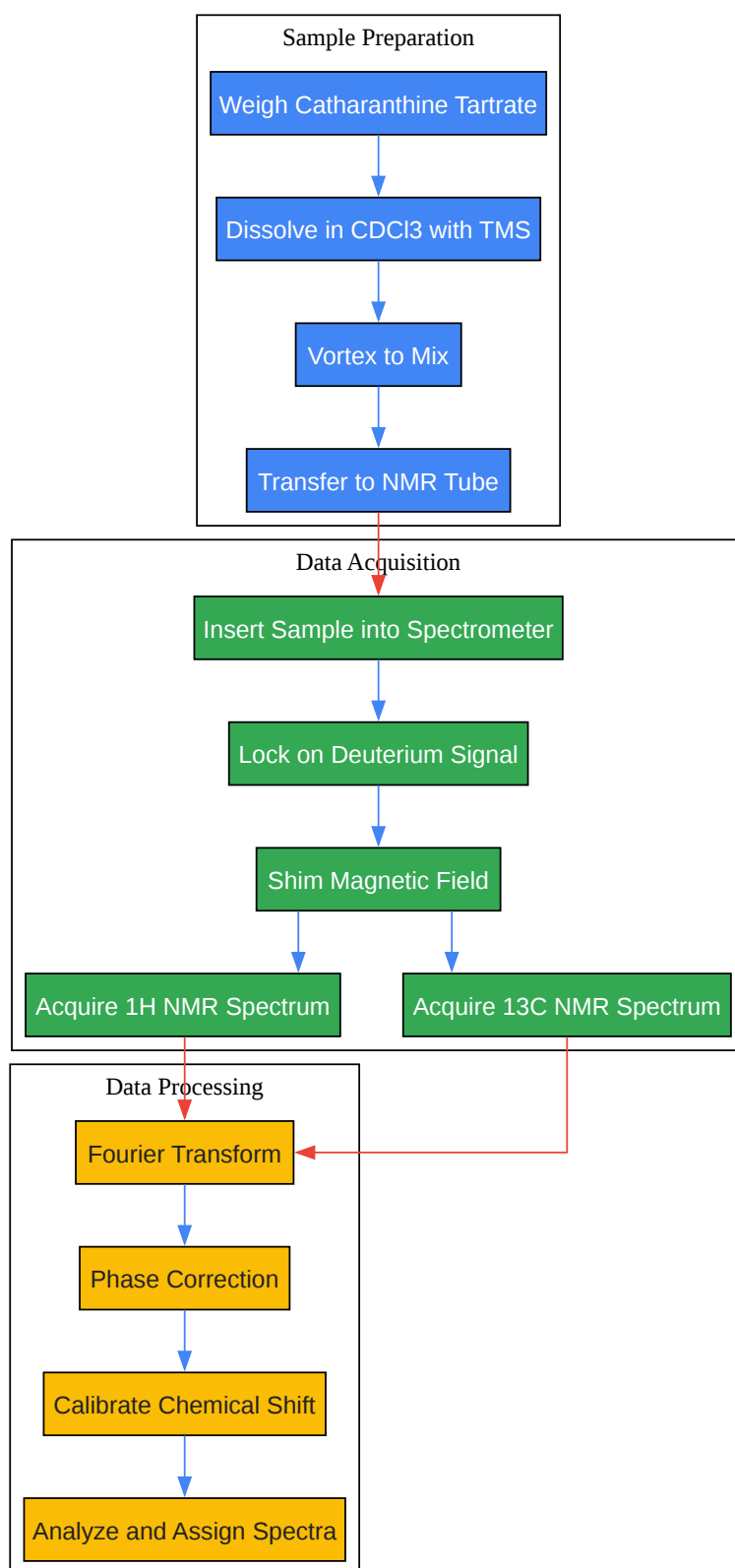
- **Sample Weighing:** Accurately weigh the desired amount of **catharanthine tartrate**.
- **Dissolution:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the sample vial.
- **Mixing:** Gently vortex the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Spectrometer Setup:**
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (typically 16 to 64 for a sample of this concentration) to achieve a good signal-to-noise ratio.
 - Set the relaxation delay (D1) to at least 1-2 seconds to ensure full relaxation of the protons.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the number of scans to a higher value (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
 - Set the relaxation delay (D1) to 2 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ^1H and ^{13}C spectra.
 - Integrate the peaks in the ^1H NMR spectrum.

- Pick the peaks and determine their multiplicities and coupling constants in the ^1H NMR spectrum.

Mandatory Visualizations

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.



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Caption: General workflow for NMR analysis.

This application note provides essential ^1H and ^{13}C NMR spectral data and a standardized protocol for **catharanthine tartrate**, serving as a valuable resource for its unambiguous identification and characterization in various scientific and industrial applications.

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